Cas no 2034447-63-5 (N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide)
![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034447-63-5x500.png)
N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
-
- インチ: 1S/C17H19N3O3/c21-16(15-10-19-20-6-3-7-22-17(15)20)18-9-14-8-12-4-1-2-5-13(12)11-23-14/h1-2,4-5,10,14H,3,6-9,11H2,(H,18,21)
- InChIKey: VJLWKIDTAHRLRN-UHFFFAOYSA-N
- SMILES: O1C([H])([H])C2=C([H])C([H])=C([H])C([H])=C2C([H])([H])C1([H])C([H])([H])N([H])C(C1C([H])=NN2C=1OC([H])([H])C([H])([H])C2([H])[H])=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 3
- 複雑さ: 433
- XLogP3: 1.3
- トポロジー分子極性表面積: 65.4
N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6487-0379-1mg |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide |
2034447-63-5 | 90%+ | 1mg |
$81.0 | 2023-04-24 |
N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamideに関する追加情報
Introduction to N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (CAS No. 2034447-63-5)
N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2034447-63-5, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The intricate scaffold of this molecule, featuring a combination of isochroman, pyrazolo, and oxazine moieties, makes it a fascinating subject for further research and development.
The isochroman moiety in N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide contributes to its structural complexity and potential biological interactions. Isochromans are known for their presence in various natural products and have been explored for their pharmacological effects. The pyrazolo ring system is another key feature, often associated with bioactive molecules due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. The oxazine ring adds an additional layer of functional diversity, enabling the compound to participate in various chemical reactions and biological processes.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide represents a novel example of how combining different heterocyclic systems can lead to the development of new therapeutic agents. Its unique structure suggests potential applications in the treatment of various diseases, including those involving inflammation, cancer, and neurological disorders.
In the context of current research, this compound has been investigated for its potential role as an inhibitor of key enzymes involved in disease pathways. For instance, studies have suggested that the pyrazolo and oxazine moieties may interact with enzymes such as kinases and phosphodiesterases, which are often implicated in cellular signaling pathways. The presence of the isochroman group further enhances its binding affinity by providing additional interaction points with biological targets.
The synthesis of N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the carboxamide functional group at the 3-position of the pyrazolo[5,1-b][1,3]oxazine core is particularly crucial, as it modulates the compound's solubility and bioavailability. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework of this molecule efficiently.
One of the most compelling aspects of N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is its potential as a lead compound for drug development. Preclinical studies have demonstrated its ability to modulate specific biological pathways with high selectivity. This selectivity is critical for minimizing side effects and improving therapeutic efficacy. Additionally, the compound's stability under various conditions makes it suitable for further development into a drug candidate.
The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its formulation and dosing regimen. Advanced computational methods and experimental techniques are being used to elucidate these properties in detail.
Another exciting aspect of this compound is its potential role in combinatorial therapy. By acting on multiple targets or pathways simultaneously, N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide could enhance treatment outcomes compared to single-agent therapies. This approach aligns with current trends in precision medicine and personalized healthcare.
The future prospects for N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,b][13]oxazine carbamate are promising. Ongoing research aims to refine its chemical structure further to improve its pharmacological profile. Additionally, collaborations between academic institutions and pharmaceutical companies are expected to accelerate its development into a clinical candidate.
In conclusion,N-(isochroman))))))))))))))
2034447-63-5 (N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide) Related Products
- 1207023-83-3(2-(2,5-dimethylphenyl)-4-{[(2-fluorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine)
- 426842-86-6(Quinoline, 4-chloro-3-fluoro-6-methoxy-)
- 1502461-09-7(1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one)
- 929966-35-8(Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate)
- 2172246-21-6(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid)
- 109-69-3(1-Chlorobutane)
- 1780973-14-9(1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl-)
- 1423024-76-3(3-(4-aminopiperidin-1-yl)oxolan-2-one dihydrochloride)
- 1393101-60-4(1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol)
- 1017028-06-6(4-Chloro-8-ethylquinoline-3-carbonitrile)




